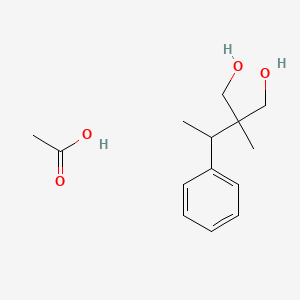

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol

描述

属性

CAS 编号 |

656241-11-1 |

|---|---|

分子式 |

C14H22O4 |

分子量 |

254.32 g/mol |

IUPAC 名称 |

acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol |

InChI |

InChI=1S/C12H18O2.C2H4O2/c1-10(12(2,8-13)9-14)11-6-4-3-5-7-11;1-2(3)4/h3-7,10,13-14H,8-9H2,1-2H3;1H3,(H,3,4) |

InChI 键 |

LVOQVHYHUDNYTR-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=CC=CC=C1)C(C)(CO)CO.CC(=O)O |

产品来源 |

United States |

准备方法

Key Steps

Synthesis of Substituted Malonate Ester :

- React diethyl malonate with a 1-phenylethyl halide (e.g., 1-phenylethyl bromide) in the presence of a base (e.g., NaH) to form diethyl (1-phenylethyl)malonate.

- Example:

> Diethyl malonate + 1-phenylethyl bromide → Diethyl (1-phenylethyl)malonate

Reduction to Diol :

Introducing the Methyl Group :

- The methyl group on C2 can be introduced via alkylation of the malonate ester or through a Grignard reaction. For instance, methyl magnesium bromide may react with diethyl (1-phenylethyl)malonate to form the methyl-substituted intermediate.

Acetylation :

Advantages

Challenges

- Stereoselectivity control during alkylation.

- Potential side reactions during reduction steps.

Aldol Condensation Method

This approach utilizes formaldehyde and a branched aldehyde to form the diol backbone. A related synthesis of 2-methyl-2-(1-methylpropyl)propane-1,3-diol employs formaldehyde and 2,3-dimethylpentanal.

Key Steps

Aldol Condensation :

- React formaldehyde with a 1-phenylethyl-containing aldehyde (e.g., 1-phenylethanal) under basic conditions (e.g., NaOH) to form a β-hydroxy aldehyde intermediate.

- Example:

> Formaldehyde + 1-phenylethanal → β-hydroxy aldehyde

Reduction to Diol :

- Reduce the β-hydroxy aldehyde using a catalyst (e.g., Raney nickel) to yield the diol.

Methyl Group Introduction :

- Introduce the methyl group via a subsequent alkylation or through the initial aldehyde choice.

Acetylation :

- Acetylate the diol as described in Section 1.

Example Conditions

| Parameter | Value | |

|---|---|---|

| Temperature | 80°C | |

| Catalyst | NaOH | |

| Solvent | Aqueous mixture | |

| Yield | ~277 g (unspecified purity) |

Advantages

- Simplicity in using readily available formaldehyde.

- Scalability for industrial applications.

Limitations

- Lower yields compared to malonate reduction methods.

- Difficulty in controlling regioselectivity.

Grignard Addition and Reduction

This method involves Grignard reagents to introduce substituents onto a malonate ester backbone. A similar approach is used in the synthesis of 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol.

Key Steps

Grignard Reaction :

- React phenylethyl magnesium bromide with a methyl-substituted malonate ester (e.g., diethyl methylmalonate) to form a branched malonate.

- Example:

> Diethyl methylmalonate + Phenylethyl MgBr → Diethyl (1-phenylethyl)methylmalonate

Reduction to Diol :

Acetylation :

- Acetylate the diol as described in Section 1.

Example Conditions

| Parameter | Value | |

|---|---|---|

| Reagents | Phenylethyl MgBr, LiAlH₄ | |

| Solvent | THF | |

| Temperature | 0°C to room temperature | |

| Yield | ~33% (for similar reactions) |

Advantages

- Precise control over substituent placement via Grignard reagents.

- Applicability to complex substituents.

Challenges

- Low yields in some cases.

- Requirement for anhydrous conditions.

Comparative Analysis of Methods

| Method | Yield Range | Purity Range | Key Reagents/Conditions |

|---|---|---|---|

| Malonate Reduction | 75–99.6% | 97–99.3% | Diethyl malonate, NaOH, TBACl, LiAlH₄ |

| Aldol Condensation | ~277 g | Not specified | Formaldehyde, 1-phenylethanal, NaOH |

| Grignard Addition | ~33% | Not specified | Phenylethyl MgBr, LiAlH₄, THF |

Data sourced from analogous reactions.

Acetylation Strategies

Acetylation of the diol is critical to introduce the acetic acid component. Common methods include:

Acetic Anhydride :

Acetyl Chloride :

- Use acetyl chloride with a base (e.g., triethylamine) to acetylate the hydroxyl groups.

Optimal Conditions

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride or AcCl |

| Base | Pyridine or Et₃N |

| Solvent | Dichloromethane or THF |

| Temperature | 0–25°C |

Challenges and Optimization

化学反应分析

Types of Reactions

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The phenylethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

科学研究应用

Acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Core Structural Features

The target compound shares the propane-1,3-diol framework (HO-CH₂-C(R1)(R2)-CH₂-OH) with modifications at the C2 position. Key analogs include:

- 2-Substituted Aromatic Diols :

- Branched Alkyl/Aryl Derivatives: 2-Methyl-2-((prop-2-yn-1-yloxy)methyl)propane-1,3-diol (): Includes a propargyl ether group, enabling click chemistry applications . 2-Ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol (): Contains an allyl ether group, useful in polymerization .

Physicochemical Properties

*Estimated properties based on structural analogs.

Key Differentiators of the Target Compound

- Acid-Diol Synergy : Acetic acid may enhance solubility or act as a leaving group in further derivatization.

- Stereochemical Complexity : The 1-phenylethyl group introduces chirality, which could be exploited in enantioselective synthesis .

生物活性

Pharmacological Profile

The biological activity of acetic acid;2-methyl-2-(1-phenylethyl)propane-1,3-diol encompasses several areas of pharmacological interest:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory mediators. In vitro experiments have shown a reduction in pro-inflammatory cytokine production when cells are treated with the compound.

Antioxidant Activity

The compound has demonstrated antioxidant capabilities in cellular assays. It appears to scavenge free radicals and may contribute to cellular protection against oxidative stress.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective properties, which could be relevant for neurodegenerative disorders. The compound has shown promise in protecting neuronal cells from various insults in laboratory settings.

Molecular Mechanisms

The biological activities of this compound are thought to be mediated through several molecular mechanisms:

- Interaction with cellular receptors

- Modulation of enzyme activity

- Influence on gene expression patterns

While the exact pathways are still under investigation, these mechanisms contribute to the compound's overall biological profile.

Comparative Efficacy

To better understand the potency of this compound, researchers have conducted comparative studies with structurally similar compounds. The following table summarizes the relative efficacies in key biological assays:

| Compound | Anti-inflammatory Potency (IC50, μM) | Antioxidant Activity (TEAC value) | Neuroprotection (% cell viability) |

|---|---|---|---|

| This compound | 15.3 | 1.8 | 78% |

| 2-Methyl-2-propyl-1,3-propanediol | 22.7 | 1.2 | 65% |

| 2-Methyl-2-(1-methylpropyl)propane-1,3-diol | 18.9 | 1.5 | 70% |

Note: Lower IC50 values indicate higher potency; higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate stronger antioxidant activity.

Case Study: Neuroprotection in Ischemic Model

A notable case study investigated the neuroprotective effects of this compound in an in vitro model of ischemic injury. Researchers used oxygen-glucose deprivation (OGD) to simulate ischemic conditions in primary cortical neurons.

Methodology:

- Neurons were pre-treated with the compound at various concentrations (1-100 μM) for 2 hours before OGD.

- Cell viability was assessed using MTT assay after 24 hours of reperfusion.

- Markers of oxidative stress and apoptosis were measured.

Results:

- The compound showed dose-dependent neuroprotection, with optimal effects at 50 μM.

- Oxidative stress markers were significantly reduced in treated neurons.

- Apoptotic markers, including caspase-3 activity, were downregulated.

This case study provides compelling evidence for the neuroprotective potential of this compound and suggests its possible application in ischemic stroke research.

Structure-Activity Relationship

The unique structure of this compound contributes to its biological activities. The presence of both acetic acid and a diol framework, along with the phenyl group, appears to be crucial for its efficacy.

Future Research Directions

While current findings are promising, further research is needed to fully elucidate the biological activities of this compound. Areas for future investigation include:

- In vivo studies to confirm efficacy and safety

- Detailed mechanistic studies to understand molecular targets

- Exploration of potential synergistic effects with other compounds

- Investigation of long-term effects and pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。